Synthetic Yield: Single-Step vs. Classical Routes
A 2023 protocol using adapted Vilsmeier conditions achieves a quantitative yield for Methyl 5-oxohept-6-enoate in a single step [1]. This is a dramatic improvement over the classical industrial route, which requires multiple steps including acylation of glutaryl chloride with ethylene and aluminum chloride, followed by elimination of hydrogen chloride, typically resulting in lower overall yields due to polymerization side reactions [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (100%) |
| Comparator Or Baseline | Classical multi-step route (Houben-Weyl method) yields typically <80% overall due to polymerization |
| Quantified Difference | Quantitative yield vs. <80% overall yield |
| Conditions | Vilsmeier conditions (DMF, oxalyl chloride) vs. Friedel-Crafts acylation/elimination |
Why This Matters
Higher yield reduces cost and waste, making this compound more economically viable for large-scale synthesis compared to material produced via less efficient routes.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of Methyl 5-oxohept-6-enoate. Molbank, 2023(2), M1654. View Source
- [2] US5659070A. (1997). Preparation of alkyl 5-oxo-6-heptenoates, and novel intermediate for the preparation thereof. United States Patent and Trademark Office. View Source
